molecular formula C13H14FNO B1407788 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350760-92-7

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1407788
CAS No.: 1350760-92-7
M. Wt: 219.25 g/mol
InChI Key: IFTDZWPZDVAIGA-UHFFFAOYSA-N
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Description

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 7-position of the indole ring, with a carbaldehyde group at the 3-position.

Biochemical Analysis

Biochemical Properties

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a crucial role in regulating immune responses and xenobiotic metabolism . By interacting with AhR, this compound can alter the expression of target genes, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations over time, affecting their stability and biological activity . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can change over time, with potential implications for its therapeutic use and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that indole derivatives can exhibit dose-dependent effects, with low doses potentially providing therapeutic benefits and high doses leading to toxic or adverse effects . In animal studies, this compound has been shown to affect various physiological parameters, including enzyme activity, gene expression, and cellular metabolism, depending on the administered dose.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall biological activity and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-fluoroindole.

    Alkylation: The 1-position of the indole ring is alkylated using isopropyl bromide in the presence of a strong base such as sodium hydride.

    Methylation: The 7-position is methylated using methyl iodide and a base like potassium carbonate.

    Formylation: The 3-position is formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: Lacks the isopropyl and methyl groups, making it less sterically hindered.

    1-isopropyl-7-methylindole: Lacks the fluorine and aldehyde groups, affecting its reactivity and biological activity.

    7-methyl-1H-indole-3-carbaldehyde: Lacks the fluorine and isopropyl groups, altering its chemical properties.

Uniqueness

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is unique due to the combination of substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the isopropyl and methyl groups provide steric hindrance that can affect its interactions with other molecules.

Properties

IUPAC Name

5-fluoro-7-methyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTDZWPZDVAIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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